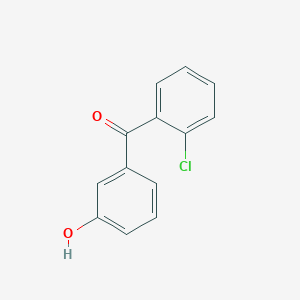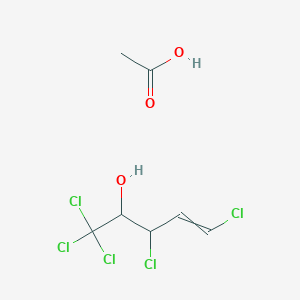![molecular formula C20H26Si2 B14512745 Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane CAS No. 63453-14-5](/img/structure/B14512745.png)
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane is a complex organosilicon compound characterized by the presence of ethenyl, diphenyl, and trimethylsilyl groups. This compound is notable for its unique structural features, which contribute to its diverse chemical reactivity and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the use of organosilicon reagents and catalysts. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl group, in particular, can act as a protecting group, enhancing the stability of reactive intermediates during chemical reactions. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Similar in structure but lacks the ethenyl and trimethylsilyl groups.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups attached to silicon.
Uniqueness
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane is unique due to the combination of ethenyl, diphenyl, and trimethylsilyl groups in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
63453-14-5 |
|---|---|
Molekularformel |
C20H26Si2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
ethenyl-diphenyl-(3-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C20H26Si2/c1-5-22(18-12-17-21(2,3)4,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h5-16,18H,1,17H2,2-4H3 |
InChI-Schlüssel |
ICOAQHKCVFROJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)



![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)




![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)

